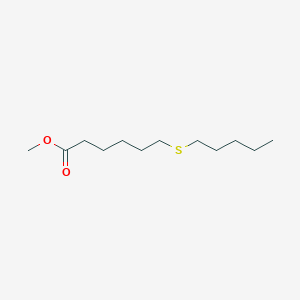
Methyl 6-(pentylsulfanyl)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(pentylsulfanyl)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound features a sulfur atom within its structure, which can influence its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 6-(pentylsulfanyl)hexanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The general reaction involves heating the carboxylic acid and alcohol together, often with a mineral acid like sulfuric acid to catalyze the reaction. The reaction is reversible, so removing the water formed during the reaction can drive it to completion .
Industrial Production Methods
In industrial settings, esterification is typically carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(pentylsulfanyl)hexanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Aplicaciones Científicas De Investigación
Methyl 6-(pentylsulfanyl)hexanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism of action of Methyl 6-(pentylsulfanyl)hexanoate involves its interaction with specific molecular targets. The sulfur atom can participate in various biochemical pathways, influencing the compound’s reactivity and biological effects. The ester group can be hydrolyzed to release the corresponding alcohol and carboxylic acid, which can further interact with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Methyl hexanoate: A simpler ester without the sulfur atom.
Methyl butyrate: Another ester with a shorter carbon chain.
Ethyl acetate: A common ester used in various applications
Uniqueness
Methyl 6-(pentylsulfanyl)hexanoate is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where sulfur-containing compounds are desired.
Propiedades
Número CAS |
127705-19-5 |
|---|---|
Fórmula molecular |
C12H24O2S |
Peso molecular |
232.38 g/mol |
Nombre IUPAC |
methyl 6-pentylsulfanylhexanoate |
InChI |
InChI=1S/C12H24O2S/c1-3-4-7-10-15-11-8-5-6-9-12(13)14-2/h3-11H2,1-2H3 |
Clave InChI |
BSSWKEYMZQYYMM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


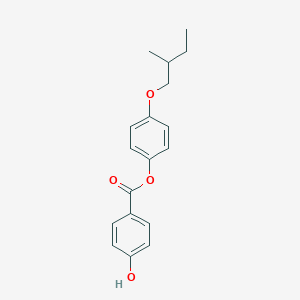

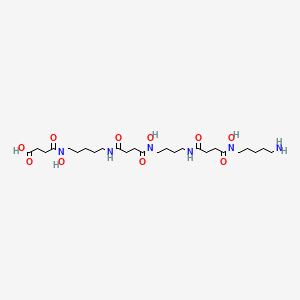
![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)
![2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal](/img/structure/B14282512.png)

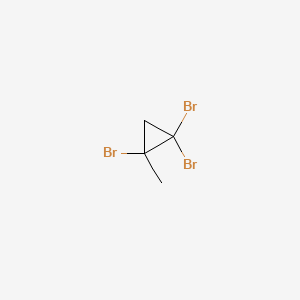
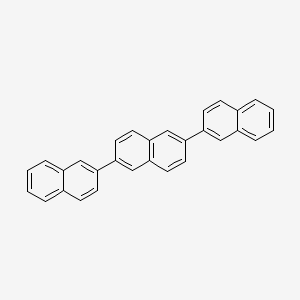
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)
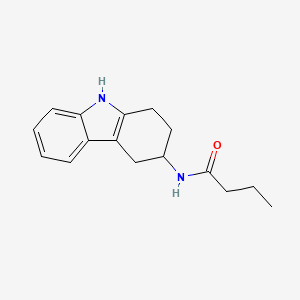



![3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one](/img/structure/B14282550.png)
